(1-Phenylcyclopent-3-enyl)methanol
CAS No.:
Cat. No.: VC14229241
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O |
|---|---|
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | (1-phenylcyclopent-3-en-1-yl)methanol |
| Standard InChI | InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-7,13H,8-10H2 |
| Standard InChI Key | JFVYJCRYXMMTCE-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CCC1(CO)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
(1-Phenylcyclopent-3-enyl)methanol (C₁₂H₁₄O) consists of a five-membered cyclopentene ring with a phenyl group at position 1 and a hydroxymethyl (-CH₂OH) substituent. Key features include:
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Molecular weight: 174.24 g/mol.
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Double bond position: The cyclopentene ring’s unsaturation at position 3 influences reactivity, enabling Diels-Alder or electrophilic addition reactions .
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Stereochemistry: The planar cyclopentene ring and substituents may lead to cis/trans isomerism, though specific configurations remain uncharacterized in literature.
Comparative Analysis of Related Compounds
Synthesis and Reaction Pathways
Pauson–Khand Reaction (PKR)
The PKR is a viable route to construct cyclopentenone intermediates, which can be reduced to form cyclopentenols. For example:
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Cyclopentenone formation: Reaction of enynes with CO and a transition metal catalyst (e.g., Co₂(CO)₈) yields bicyclic cyclopentenones .
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Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the ketone to a secondary alcohol, yielding (1-phenylcyclopent-3-enyl)methanol derivatives .
Cyclopropanation and Ring Expansion
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Cyclopropanation: α-Alkylation of 2-phenylacetonitrile with 1,2-dibromoethane forms cyclopropane intermediates, which can undergo ring-opening/expansion to cyclopentene systems .
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Acid-catalyzed rearrangements: Lewis acids (e.g., AlCl₃) facilitate skeletal rearrangements to form substituted cyclopentenes .
Key Patent Methods
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Hydrogenation of unsaturated precursors: Patent WO2015159170A2 describes hydrogenating α,β-unsaturated ketones with Pd/C to yield cyclopentanol derivatives .
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Chiral resolution: Use of (S)-(-)-α-methylbenzylamine in asymmetric synthesis ensures enantioselective production of cyclic alcohols .
Applications in Organic Synthesis
(1-Phenylcyclopent-3-enyl)methanol serves as a versatile intermediate:
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Chiral building block: The hydroxymethyl group enables esterification, etherification, or oxidation to aldehydes/ketones .
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Polymer precursors: Cyclopentene monomers undergo ring-opening metathesis polymerization (ROMP) to generate functionalized polymers .
Future Research Directions
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Stereoselective synthesis: Developing asymmetric catalytic methods to access enantiopure forms.
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Biological profiling: Screening for antimicrobial, anticancer, or CNS activity.
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Material science: Exploring cyclopentene-based polymers for optoelectronic applications.
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